molecular formula C10H19NO2 B13454906 [5-(2-Methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

[5-(2-Methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No.: B13454906
M. Wt: 185.26 g/mol
InChI Key: DWBIWLVPIHPYPR-UHFFFAOYSA-N
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Description

[5-(2-Methoxyethyl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methoxyethyl Group:

    Hydroxylation: The final step is the hydroxylation of the bicyclic structure to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) are used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted bicyclic compounds.

Scientific Research Applications

[5-(2-Methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of [5-(2-Methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    [5-(2-Hydroxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    [5-(2-Methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

[5-(2-Methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

[5-(2-Methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is a bicyclic compound characterized by its unique azabicyclo structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a bicyclic framework with a methanol group and a methoxyethyl substituent, contributing to its unique chemical properties. The structural formula can be represented as follows:

C8H15NO\text{C}_8\text{H}_{15}\text{NO}

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This modulation can lead to various biological effects depending on the target involved.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : The compound has shown promise as an inhibitor of monocarboxylate transporters (MCTs), which are critical in regulating lactate transport across cell membranes. Inhibition of MCTs has been linked to enhanced tumor oxygenation and reduced lactate production, potentially leading to anti-tumor effects against various cancer cell lines, including breast, lung, and colorectal cancers .
  • Antihistamine Properties : When incorporated into antihistamine drugs, such as Rupatidine, the compound interacts with histamine receptors to block their activity, thus reducing allergic reactions .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

StudyFindings
In Vitro Studies Demonstrated significant inhibition of MCTs in various cancer cell lines, leading to decreased lactate levels and improved oxygenation in tumors .
Pharmacological Evaluation Showed efficacy in modulating histamine receptor activity, contributing to antihistamine effects .
Mechanistic Studies Explored the interaction with specific molecular pathways involved in metabolic regulation and signal transduction .

Comparative Analysis

The uniqueness of this compound can be highlighted in comparison with similar compounds:

Compound NameStructural FeaturesUnique Properties
2-Azabicyclo[3.2.1]octaneBicyclic structure without methoxyethyl groupDifferent metabolic interactions
5-Methyl-3-azabicyclo[3.1.1]heptan-1-ylmethanolSimilar bicyclic framework with methyl groupVarying biological activities

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

InChI

InChI=1S/C10H19NO2/c1-13-3-2-9-4-10(5-9,8-12)7-11-6-9/h11-12H,2-8H2,1H3

InChI Key

DWBIWLVPIHPYPR-UHFFFAOYSA-N

Canonical SMILES

COCCC12CC(C1)(CNC2)CO

Origin of Product

United States

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